Suzuki-Miyaura Cross-Coupling Reactivity
The presence of a bromine atom at the 4-position of the imidazole ring enables 4-Bromo-1-(4-fluorophenyl)-1H-imidazole to serve as an effective aryl halide partner in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions . This allows for the introduction of a diverse range of aryl and heteroaryl groups at this position, a crucial step in the synthesis of diarylated imidazole scaffolds. In contrast, its non-brominated analog, 1-(4-Fluorophenyl)-1H-imidazole (CAS 21441-24-7), lacks this reactive handle and is thus inert under standard Suzuki conditions .
| Evidence Dimension | Reactivity in Suzuki-Miyaura Cross-Coupling |
|---|---|
| Target Compound Data | Active aryl halide partner |
| Comparator Or Baseline | 1-(4-Fluorophenyl)-1H-imidazole (Inert) |
| Quantified Difference | N/A (Qualitative Reactivity) |
| Conditions | Pd-catalyzed Suzuki-Miyaura reaction conditions (e.g., Pd(PPh3)4, base, solvent) |
Why This Matters
This reactivity is essential for medicinal chemists seeking to elaborate the imidazole core into more complex, biologically active diaryl-imidazoles, making the brominated compound a non-substitutable starting material.
